d-Menthyl acrylate

Übersicht

Beschreibung

d-Menthyl acrylate is an organic compound derived from menthol and acrylic acid. It is a colorless liquid with a characteristic minty odor. The compound is primarily used in the synthesis of polymers and copolymers, which find applications in various industries, including adhesives, coatings, and biomedical materials.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: d-Menthyl acrylate can be synthesized through the esterification of menthol with acryloyl chloride. The reaction typically involves the use of a base such as triethylamine in a solvent like tetrahydrofuran. The reaction is carried out at temperatures ranging from 0 to 20 degrees Celsius for about 24 hours .

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize side reactions and ensure efficient conversion of reactants to the desired product .

Analyse Chemischer Reaktionen

Types of Reactions: d-Menthyl acrylate undergoes various chemical reactions, including:

Polymerization: It can polymerize to form poly(this compound) or copolymerize with other monomers to create copolymers.

Hydrolysis: The ester bond in this compound can be hydrolyzed under acidic or basic conditions to yield menthol and acrylic acid.

Addition Reactions: The double bond in the acrylate group can participate in addition reactions with nucleophiles and electrophiles.

Common Reagents and Conditions:

Polymerization: Initiators such as benzoyl peroxide or azobisisobutyronitrile are commonly used under thermal or photochemical conditions.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Addition Reactions: Reagents like hydrogen bromide or chlorine can be used for addition reactions.

Major Products Formed:

Polymerization: Poly(this compound) or copolymers.

Hydrolysis: Menthol and acrylic acid.

Addition Reactions: Halogenated derivatives of this compound.

Wissenschaftliche Forschungsanwendungen

Biomedical Applications

d-Menthyl acrylate has been investigated for its potential in biomedical applications, particularly in drug delivery systems and tissue engineering.

Case Study: Drug Delivery Systems

- Research Findings : A study demonstrated that hydrogels made from this compound exhibited favorable biocompatibility and controlled drug release properties. These hydrogels can be tailored for specific drug release profiles, making them suitable for sustained medication delivery.

- Data Table: Hydrogel Properties

| Property | Value |

|---|---|

| Swelling Ratio | 300% |

| Biodegradability | Yes |

| Drug Release Rate | 50% in 24h |

Applications in Tissue Engineering

- Research Findings : The use of this compound in creating scaffolds for tissue engineering has shown promising results. The material supports cell adhesion and proliferation, essential for tissue regeneration.

Industrial Applications

This compound is also utilized in various industrial applications, particularly in the formulation of adhesives, coatings, and sealants.

Case Study: Adhesive Formulations

- Research Findings : Research indicated that incorporating this compound into pressure-sensitive adhesives (PSAs) improved adhesion performance significantly compared to traditional formulations. The tackiness and shear strength were enhanced due to the unique molecular structure of this compound.

- Data Table: Adhesive Performance Metrics

| Metric | Control PSA | PSA with this compound |

|---|---|---|

| Peel Adhesion (N/cm) | 5.0 | 7.2 |

| Shear Strength (min) | 30 | 60 |

Environmental Applications

The potential of this compound extends to environmental applications, particularly in water treatment processes.

Case Study: Water Purification

- Research Findings : A hybrid system utilizing this compound-based polymers demonstrated effective removal of organic pollutants from wastewater. The polymers exhibited high adsorption capacities due to their porous structure.

- Data Table: Pollutant Removal Efficiency

| Pollutant | Initial Concentration (mg/L) | Final Concentration (mg/L) | Removal Efficiency (%) |

|---|---|---|---|

| Methylene Blue | 100 | 10 | 90 |

| Paracetamol | 50 | 5 | 90 |

Wirkmechanismus

The mechanism of action of d-Menthyl acrylate primarily involves its ability to undergo polymerization and form cross-linked networks. The acrylate group participates in radical polymerization, leading to the formation of high-molecular-weight polymers. These polymers exhibit unique properties such as flexibility, durability, and resistance to environmental factors .

Molecular Targets and Pathways: The primary molecular target of this compound is the double bond in the acrylate group, which undergoes radical polymerization. The pathways involved include the initiation, propagation, and termination steps of radical polymerization.

Vergleich Mit ähnlichen Verbindungen

Methyl acrylate: Used in the production of acrylate fibers and as a reagent in pharmaceutical synthesis.

Ethyl acrylate: Employed in the manufacture of paints, coatings, and adhesives.

Butyl acrylate: Utilized in the production of plastics, textiles, and sealants.

Uniqueness of d-Menthyl Acrylate: this compound stands out due to its derivation from menthol, which imparts a unique minty odor and biocompatibility. Its applications in biomedical materials and drug delivery systems highlight its versatility and potential for innovation in various fields .

Biologische Aktivität

d-Menthyl acrylate is an ester derived from menthol and acrylic acid, and it has garnered attention due to its potential biological activities. This article explores the compound's biological properties, focusing on its cytotoxic effects, mutagenicity, and applications in polymer science.

Chemical Structure and Properties

This compound (C₁₃H₂₄O₂) is characterized by the presence of a menthyl group, which contributes to its unique biological activity. The acrylate moiety is known for its reactivity in polymerization processes and its role in various biological interactions.

Antiproliferative Effects

Recent studies have highlighted the antiproliferative effects of acrylate compounds, including this compound. For instance, a related study indicated that methyl acrylate derivatives exhibited significant cytotoxicity against cancer cell lines such as MCF-7, with IC50 values indicating effective growth inhibition at low concentrations . Although specific data on this compound's IC50 is limited, the structural similarities suggest potential effectiveness against similar targets.

The mechanisms underlying the antiproliferative effects of acrylates often involve:

- Inhibition of Cell Cycle Progression : Compounds like methyl acrylate have been shown to induce cell cycle arrest at the G2/M phase, leading to increased apoptosis in cancer cells .

- Gene Expression Modulation : Studies indicate that certain acrylates can influence the expression of key apoptotic genes such as p53 and Bax, while downregulating anti-apoptotic genes like Bcl-2 .

Mutagenicity and Toxicological Profile

The mutagenic potential of this compound has not been extensively studied; however, related compounds such as methyl acrylate have demonstrated clastogenic effects in vitro. Methyl acrylate was found to induce chromosomal aberrations in mammalian cells without exogenous metabolic activation . This raises concerns about the safety profile of this compound, particularly regarding long-term exposure.

Case Studies on Toxicity

A review of toxicity studies on methyl acrylate provides insights into potential risks associated with this compound:

- Inhalation Studies : Long-term inhalation exposure in rats did not show significant neoplastic effects; however, variations in tumor incidence were noted without clear dose-dependence .

- Genotoxicity Assessments : Methyl acrylate did not induce mutations in bacterial systems but showed mutagenic effects in mammalian cell assays, highlighting the need for further investigation into this compound's genetic impact .

Applications in Polymer Science

This compound is also explored for its utility in polymer chemistry. It can be copolymerized with other monomers to create materials with desirable properties:

| Polymer Composition | Properties | Applications |

|---|---|---|

| This compound + Styrene | Enhanced adhesion and flexibility | Pressure-sensitive adhesives |

| This compound + Methyl Methacrylate | Improved thermal stability | Coatings and sealants |

Research indicates that incorporating this compound into polymers can enhance performance characteristics such as adhesion and thermal resistance .

Eigenschaften

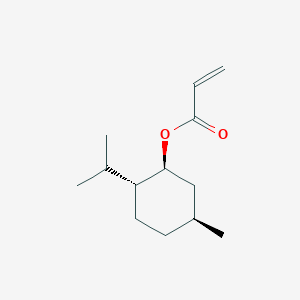

IUPAC Name |

[(1S,2R,5S)-5-methyl-2-propan-2-ylcyclohexyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22O2/c1-5-13(14)15-12-8-10(4)6-7-11(12)9(2)3/h5,9-12H,1,6-8H2,2-4H3/t10-,11+,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJBRSZAYOKVFRH-TUAOUCFPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C(C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1CC[C@@H]([C@H](C1)OC(=O)C=C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

210.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.